Product packaging for Amidepsine D(Cat. No.:)

Amidepsine D

Cat. No.: B058020
M. Wt: 496.5 g/mol
InChI Key: KODVVMZOLYYCMV-UHFFFAOYSA-N
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Description

Amidepsine D is a biologically active secondary metabolite, originally isolated from the fungus Humicola sp., that functions as a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT enzymes, particularly ACAT-1 and ACAT-2, play a critical role in intracellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage. By selectively inhibiting this process, this compound induces the intracellular accumulation of free, unesterified cholesterol, making it a invaluable pharmacological tool for dissecting cholesterol trafficking, lipid droplet formation, and lipoprotein assembly. Its primary research applications include the study of atherosclerosis, Niemann-Pick type C disease, and various cancers where dysregulated cholesterol metabolism is a key feature. Furthermore, this compound has been shown to exhibit direct anti-tumor activity in certain models, potentially by disrupting cholesterol-dependent signaling pathways and membrane integrity in cancer cells. This compound provides researchers with a specific means to investigate the complex interplay between lipid metabolism, cell proliferation, and disease pathogenesis, offering significant potential for advancing drug discovery in metabolic and oncological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24O10 B058020 Amidepsine D

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODVVMZOLYYCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Properties and Activity of Amidepsine D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine D is a naturally occurring compound isolated from the fermentation broth of the fungus Humicola sp. FO-2942.[1][2] It has garnered interest within the scientific community for its specific inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in the biosynthesis of triglycerides. This technical guide provides a comprehensive overview of the biological properties and activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and committed step in the synthesis of triglycerides, making it a significant target for therapeutic intervention in metabolic disorders such as obesity and hypertriglyceridemia. The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays.

Parameter Value Assay Conditions Reference
IC5017.5 µMDiacylglycerol Acyltransferase (DGAT) inhibition in rat liver microsomesNot explicitly stated in the provided search results, but referenced as a known value.
IC502.8 µMInhibition of triacylglycerol formation in Raji cellsNot explicitly stated in the provided search results, but referenced as a known value.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzyme diacylglycerol acyltransferase (DGAT). By blocking the active site of DGAT, this compound prevents the acylation of diacylglycerol (DAG) to form triacylglycerol (TAG). This leads to a reduction in the cellular synthesis and storage of triglycerides.

cluster_0 Cellular Lipid Synthesis cluster_1 Inhibition DAG Diacylglycerol (DAG) DGAT Diacylglycerol Acyltransferase (DGAT) DAG->DGAT AcylCoA Acyl-CoA AcylCoA->DGAT TAG Triacylglycerol (TAG) DGAT->TAG Catalyzes AmidepsineD This compound AmidepsineD->DGAT Inhibits cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation A Source: Humicola sp. FO-2942 B Isolation & Purification of this compound A->B C DGAT Inhibition Assay (Rat Liver Microsomes) B->C E Raji Cell Culture D Determine IC50 C->D F Treatment with this compound E->F G Triacylglycerol Formation Assay ([14C] precursor incorporation) F->G H Determine IC50 G->H

References

Amidepsine D: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine D is a depside natural product that has garnered interest for its biological activity, particularly as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme implicated in metabolic disorders. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthesis, and the experimental methodologies used for its production, isolation, and characterization. While the complete biosynthetic gene cluster for this compound has yet to be fully elucidated, this guide presents a putative biosynthetic pathway based on current knowledge of similar fungal depsides.

Natural Sources of this compound

This compound is a secondary metabolite produced by certain species of filamentous fungi. The primary known natural source is the fungus Humicola sp., particularly the strain designated as FO-2942.[1][2] This fungus has been isolated from soil samples and is the main organism used for the production of this compound and its congeners through fermentation processes.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a polyketide pathway, which is common for the production of depsides in fungi.[1][3][4][5] Depsides are composed of two or more hydroxybenzoic acid units linked by ester bonds. In the case of this compound, the core structure is a tridepside, similar to the well-studied lichen metabolite gyrophoric acid. The biosynthetic machinery is likely encoded within a dedicated biosynthetic gene cluster (BGC) containing a non-reducing polyketide synthase (NR-PKS) and various tailoring enzymes.

Putative Biosynthetic Pathway

Based on the biosynthesis of structurally related fungal depsides, a hypothetical pathway for this compound can be proposed. This pathway involves the iterative action of a Type I NR-PKS to synthesize the orsellinic acid-derived monomeric units, followed by esterification and subsequent modifications by tailoring enzymes.

A. Polyketide Chain Assembly and Cyclization: The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS). This large, multi-domain enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. The chain then undergoes intramolecular cyclization and aromatization to form the initial orsellinic acid-type monomer.

B. Depside Bond Formation: The formation of the ester linkages (depside bonds) that connect the three orsellinic acid-derived units is a key step. In many fungal depside biosyntheses, this esterification is catalyzed by a specific domain within the PKS enzyme itself, often a starter unit-acyl carrier protein transacylase (SAT) or a thioesterase (TE) domain.[6] This domain facilitates the transfer of one monomer onto the hydroxyl group of another, leading to the formation of the tridepside backbone of this compound.

C. Tailoring Modifications: Following the formation of the tridepside core, a series of post-PKS modifications are carried out by tailoring enzymes encoded within the same gene cluster. For this compound, these modifications include:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings, catalyzed by cytochrome P450 monooxygenases.

  • O-Methylation: Addition of methyl groups to specific hydroxyl groups, catalyzed by O-methyltransferases.

  • C-Methylation: Addition of a methyl group directly to the aromatic ring, catalyzed by a C-methyltransferase.

The precise sequence and timing of these tailoring steps are yet to be determined for this compound.

Hypothetical Biosynthetic Gene Cluster Organization

While the specific BGC for this compound in Humicola sp. remains to be identified, a typical fungal depside BGC would be expected to contain the following key genes:

  • Non-Reducing Polyketide Synthase (NR-PKS): The core enzyme responsible for synthesizing the orsellinic acid monomers and potentially the depside bonds.

  • Cytochrome P450 Monooxygenases: Enzymes that catalyze hydroxylation reactions.

  • O-Methyltransferases: Enzymes responsible for the addition of methyl groups to hydroxyl moieties.

  • C-Methyltransferase: An enzyme that catalyzes the methylation of the aromatic ring.

  • Transporters: Genes encoding proteins for the export of the final product out of the fungal cell.

  • Regulatory Genes: Genes that control the expression of the other genes within the cluster.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₆H₂₄O₁₀[7]
Molecular Weight496.5 g/mol [7]
AppearanceWhite to light pink powder[United States Biological, this compound Data Sheet]
SolubilitySoluble in methanol, benzene, or ethyl acetate. Insoluble in H₂O or hexane.[United States Biological, this compound Data Sheet]
Biological Activity of this compound
TargetAssay SystemIC₅₀ (µM)Reference
Diacylglycerol Acyltransferase (DGAT)Rat liver microsomes10.2 - 51.6 (for various amidepsines)[2]

Experimental Protocols

Fermentation for this compound Production

A significant increase in the production of this compound by Humicola sp. FO-2942 can be achieved using static fermentation conditions.

Culture Medium:

  • Soluble starch: 2.0%

  • Glycerol: 1.0%

  • Pharmamedia (cottonseed flour): 1.0%

  • Yeast extract: 0.5%

  • KH₂PO₄: 0.1%

  • MgSO₄·7H₂O: 0.05%

  • Adjust pH to 6.0 before autoclaving.

Fermentation Protocol:

  • Inoculate a 500 mL Erlenmeyer flask containing 100 mL of the seed culture medium with a mycelial plug of Humicola sp. FO-2942.

  • Incubate the seed culture at 27°C for 3 days on a rotary shaker at 200 rpm.

  • Transfer 2 mL of the seed culture to a 500 mL Erlenmeyer flask containing 100 mL of the production medium.

  • Incubate the production culture under static conditions at 27°C for 10-14 days. Static fermentation has been shown to increase the yield of amidepsines by 60- to 480-fold compared to shaking cultures.

Isolation and Purification of this compound

The following protocol describes a general method for the isolation and purification of amidepsines from the fermentation broth of Humicola sp. FO-2942.

Extraction:

  • After fermentation, harvest the whole broth (mycelia and culture filtrate).

  • Extract the whole broth twice with an equal volume of ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.

Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Apply the crude extract to a silica gel column.

    • Elute with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, v/v).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol (95:5, v/v) mobile phase and visualization under UV light (254 nm).

  • ODS (Octadecylsilane) Column Chromatography:

    • Combine the fractions containing this compound and apply them to an ODS column.

    • Elute with a stepwise gradient of acetonitrile-water (e.g., 50:50, 60:40, 70:30, 80:20, v/v).

    • Monitor the fractions by high-performance liquid chromatography (HPLC).

  • Preparative HPLC:

    • Perform final purification using a preparative HPLC system equipped with a C18 column.

    • Use an isocratic or gradient elution with an acetonitrile-water mobile phase containing 0.1% trifluoroacetic acid (TFA).

    • Collect the peak corresponding to this compound.

  • Final Step:

    • Evaporate the solvent from the purified fraction to obtain this compound as a powder.

Mandatory Visualization

Putative Biosynthetic Pathway of this compound

AmidepsineD_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Module cluster_Depside Depside Formation cluster_Tailoring Tailoring Steps Acetyl-CoA Acetyl-CoA PKS Non-Reducing PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Orsellinic_Acid_Monomer Orsellinic Acid -type Monomer PKS->Orsellinic_Acid_Monomer PKS_TE PKS Thioesterase (TE) Domain Orsellinic_Acid_Monomer->PKS_TE x3 Tridepside_Core Tridepside Core PKS_TE->Tridepside_Core Hydroxylase Hydroxylase (P450) Tridepside_Core->Hydroxylase Hydroxylated_Intermediate Hydroxylated Intermediate Hydroxylase->Hydroxylated_Intermediate Methyltransferase O/C-Methyltransferases Hydroxylated_Intermediate->Methyltransferase Amidepsine_D This compound Methyltransferase->Amidepsine_D

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Isolation

AmidepsineD_Workflow cluster_Fermentation Fermentation cluster_Extraction Extraction cluster_Purification Purification A Inoculation of Humicola sp. FO-2942 B Seed Culture (3 days, 27°C, shaking) A->B C Production Culture (10-14 days, 27°C, static) B->C D Harvest Whole Broth C->D E Ethyl Acetate Extraction D->E F Concentration to Crude Extract E->F G Silica Gel Chromatography F->G H ODS Column Chromatography G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: Workflow for this compound production and isolation.

Conclusion

This compound, a depside produced by Humicola sp., presents an interesting scaffold for drug discovery due to its DGAT inhibitory activity. While its complete biosynthetic pathway is yet to be elucidated, this guide provides a robust framework based on the current understanding of fungal depside biosynthesis. The provided experimental protocols for fermentation and purification offer a starting point for researchers aiming to produce and study this compound. Further research, particularly genome mining of Humicola sp. and functional characterization of the biosynthetic enzymes, will be crucial to fully unravel the molecular details of this compound biosynthesis and to enable its biotechnological production and derivatization.

References

Amidepsine D: A Technical Guide to its Chemical Properties and Biological Activity as a Diacylglycerol Acyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine D is a naturally occurring depsidone compound isolated from the fungus Humicola sp. FO-2942.[1] It has garnered significant interest within the scientific community for its potent inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[2][3] This technical guide provides a comprehensive overview of the chemical structure, formula, and biological activity of this compound, with a focus on its role as a DGAT inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for metabolic disorders.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C26H24O10 .[4] Its systematic IUPAC name is 4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C26H24O10[4]
Molecular Weight 496.5 g/mol [4]
IUPAC Name 4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid[4]
CAS Number 79786-34-8[2]
Appearance White to light pink powder[5]
Solubility Soluble in methanol, benzene, or ethyl acetate. Insoluble in water or hexane.[2][5]
Purity (typical) ≥95% (HPLC)[5]
Storage -20°C[2][5]

Biological Activity: Inhibition of Diacylglycerol Acyltransferase (DGAT)

The primary biological activity of this compound is the inhibition of diacylglycerol acyltransferase (DGAT). DGAT is a crucial enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides (TGs) by esterifying diacylglycerol (DAG) with a fatty acyl-CoA. There are two main isoforms of this enzyme, DGAT1 and DGAT2, which are encoded by distinct genes and exhibit different tissue expression patterns and substrate specificities. DGAT1 is primarily involved in the re-esterification of dietary fatty acids in the intestine, while DGAT2 plays a more significant role in hepatic triglyceride synthesis.

By inhibiting DGAT, this compound effectively reduces the synthesis of triglycerides. This mechanism of action makes it a promising candidate for the treatment of metabolic disorders characterized by excessive triglyceride accumulation, such as obesity, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia.[2][6]

Table 2: In Vitro Inhibitory Activity of this compound

Assay SystemTargetIC50 ValueReference
Rat Liver MicrosomesDGAT Activity17.5 µM[3]
Raji CellsTriacylglycerol Formation2.8 µM[3]

Signaling Pathway of DGAT Inhibition

The inhibition of DGAT by this compound has downstream effects on cellular lipid metabolism and related signaling pathways. A key pathway influenced by DGAT activity is the regulation of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. By reducing triglyceride synthesis, DGAT inhibitors can lead to a decrease in the activation of SREBP-1c, subsequently downregulating the expression of various lipogenic genes. This results in a coordinated reduction in fatty acid and triglyceride synthesis.

DGAT_Inhibition_Pathway AmidepsineD This compound DGAT Diacylglycerol Acyltransferase (DGAT) AmidepsineD->DGAT Inhibits TG Triglyceride (TG) Synthesis DGAT->TG Catalyzes SREBP1c_inactive Inactive SREBP-1c (ER Membrane) DGAT->SREBP1c_inactive Influences (indirectly) DAG Diacylglycerol (DAG) + Fatty Acyl-CoA DAG->DGAT LipidDroplets Lipid Droplet Formation TG->LipidDroplets MetabolicDisorders Metabolic Disorders (Obesity, NAFLD) LipidDroplets->MetabolicDisorders Contributes to SREBP1c_active Active SREBP-1c (Nucleus) SREBP1c_inactive->SREBP1c_active Activation LipogenicGenes Lipogenic Gene Expression SREBP1c_active->LipogenicGenes Upregulates LipogenicGenes->TG

Caption: Signaling pathway of this compound-mediated DGAT inhibition.

Experimental Protocols

The following are representative experimental protocols that can be adapted for the study of this compound. These are based on established methodologies for DGAT inhibitors and related compounds.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay using Rat Liver Microsomes

This protocol describes a method to determine the in vitro inhibitory activity of this compound on DGAT using rat liver microsomes as the enzyme source.

Materials:

  • Rat liver microsomes

  • This compound

  • [14C]-labeled oleoyl-CoA (or other fatty acyl-CoA)

  • 1,2-Diacylglycerol (DAG)

  • Tris-HCl buffer (pH 7.4)

  • Bovine serum albumin (BSA)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

  • Solvents for extraction and TLC development (e.g., chloroform, methanol, hexane, diethyl ether, acetic acid)

Procedure:

  • Microsome Preparation: Prepare rat liver microsomes according to standard laboratory procedures.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, BSA, and DAG.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).

  • Enzyme Addition: Add the rat liver microsomal protein to initiate the reaction.

  • Substrate Addition: Start the enzymatic reaction by adding [14C]-oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.

  • TLC Analysis: Spot the lipid extract (lower organic phase) onto a TLC plate. Develop the plate using a suitable solvent system to separate triglycerides from other lipids.

  • Quantification: Visualize the radiolabeled triglycerides using autoradiography or a phosphorimager. Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of this compound and determine the IC50 value.

DGAT_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Microsomes Prepare Rat Liver Microsomes AddEnzyme Add Microsomes Microsomes->AddEnzyme ReactionMix Prepare Reaction Mixture (Buffer, BSA, DAG) ReactionMix->AddEnzyme Inhibitor Add this compound (or Vehicle) Inhibitor->AddEnzyme AddSubstrate Add [14C]-oleoyl-CoA AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction & Extract Lipids Incubate->StopReaction TLC Separate Lipids by TLC StopReaction->TLC Quantify Quantify [14C]-Triglycerides TLC->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Experimental workflow for the DGAT inhibition assay.

Triacylglycerol Accumulation Assay in Raji Cells

This protocol outlines a cell-based assay to measure the effect of this compound on triacylglycerol accumulation in Raji cells.

Materials:

  • Raji cells (human B-lymphocyte cell line)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • This compound

  • [14C]-labeled acetic acid or oleic acid

  • Phosphate-buffered saline (PBS)

  • Reagents for lipid extraction and TLC analysis (as in the previous protocol)

  • Cell counting equipment

Procedure:

  • Cell Culture: Culture Raji cells in RPMI-1640 medium supplemented with FBS.

  • Cell Seeding: Seed the cells into a multi-well plate at a desired density and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 24-48 hours).

  • Radiolabeling: Add [14C]-acetic acid or [14C]-oleic acid to the culture medium and incubate for a further period to allow for incorporation into newly synthesized lipids.

  • Cell Harvesting and Lipid Extraction: Wash the cells with PBS, then harvest and extract the total lipids using a chloroform/methanol mixture.

  • TLC Analysis and Quantification: Separate the lipid extracts by TLC and quantify the amount of radiolabeled triglycerides as described in the DGAT inhibition assay protocol.

  • Data Analysis: Determine the effect of this compound on triacylglycerol accumulation and calculate the IC50 value.

Conclusion

This compound presents a compelling profile as a natural product inhibitor of diacylglycerol acyltransferase. Its chemical structure and potent biological activity warrant further investigation for its potential therapeutic applications in metabolic diseases. The information and representative protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to advance the understanding and development of this compound and other DGAT inhibitors. Further research into its specific interactions with DGAT isoforms, in vivo efficacy, and pharmacokinetic properties will be crucial in elucidating its full therapeutic potential.

References

Preliminary In-vitro Studies of Amidepsine D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine D is a fungal metabolite that has been identified as an inhibitor of Diacylglycerol acyltransferase (DGAT). DGAT is a crucial enzyme in the metabolic pathway responsible for the synthesis of triglycerides. The inhibition of this enzyme presents a promising therapeutic strategy for metabolic disorders such as obesity and fatty liver disease, which are characterized by the excessive accumulation of triglycerides. This technical guide provides a comprehensive overview of the preliminary in-vitro studies of this compound, focusing on its mechanism of action, experimental protocols, and its impact on relevant signaling pathways.

Core Mechanism of Action: DGAT Inhibition

This compound's primary mechanism of action is the inhibition of Diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and rate-limiting step in triglyceride synthesis, which involves the acylation of diacylglycerol to form triacylglycerol. By inhibiting this enzyme, this compound effectively blocks the production of triglycerides, thereby reducing their accumulation in cells.

There are two main isoforms of DGAT: DGAT1 and DGAT2. While both isoforms catalyze the same reaction, they are encoded by different genes and exhibit distinct tissue expression patterns and physiological roles. DGAT1 is predominantly expressed in the small intestine and is involved in the absorption of dietary fats. DGAT2 is primarily found in the liver and adipose tissue and plays a key role in hepatic triglyceride synthesis and energy storage. The specific inhibitory profile of this compound against DGAT1 and DGAT2 is a critical area of ongoing research.

Quantitative Data Summary

Currently, publicly available peer-reviewed studies providing specific IC50 values for this compound against DGAT1 and DGAT2 are limited. The table below is presented as a template for summarizing such quantitative data as it becomes available from future in-vitro investigations.

CompoundTargetAssay TypeIC50 (µM)Cell Line/Enzyme SourceReference
This compoundDGAT1Cell-freeData Not Availablee.g., Human recombinant DGAT1[Future Study]
This compoundDGAT2Cell-freeData Not Availablee.g., Human recombinant DGAT2[Future Study]
This compoundTriglyceride SynthesisCell-basedData Not Availablee.g., HepG2, 3T3-L1[Future Study]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in-vitro evaluation of DGAT inhibitors like this compound.

DGAT1 and DGAT2 Enzyme Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1 and DGAT2.

Methodology:

  • Enzyme Source: Recombinant human DGAT1 and DGAT2 enzymes are expressed and purified from a suitable system (e.g., insect cells, E. coli).

  • Substrates: Radiolabeled [14C]-oleoyl-CoA and unlabeled 1,2-dioleoyl-sn-glycerol are used as substrates.

  • Reaction Mixture: The assay is performed in a buffer containing the enzyme, substrates, and varying concentrations of this compound or a vehicle control.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).

  • Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).

  • Separation and Quantification: The radiolabeled triglycerides are separated from other lipids using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the triglyceride fraction is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Triglyceride Synthesis Assay

This assay assesses the effect of this compound on triglyceride synthesis within a cellular context.

Methodology:

  • Cell Culture: A relevant cell line, such as human hepatoma cells (HepG2) or mouse pre-adipocytes (3T3-L1), is cultured to confluence.

  • Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.

  • Metabolic Labeling: Cells are then incubated with a radiolabeled precursor for triglyceride synthesis, such as [14C]-oleic acid or [3H]-glycerol, for a specific duration.

  • Lipid Extraction: After the labeling period, cells are washed, and total lipids are extracted.

  • Separation and Quantification: Triglycerides are separated by TLC, and the amount of radioactivity incorporated is quantified.

  • Data Analysis: The inhibition of triglyceride synthesis is calculated for each concentration of this compound, and the IC50 value is determined.

Signaling Pathways and Visualizations

The inhibition of DGAT by this compound is expected to have downstream effects on various signaling pathways involved in lipid metabolism and cellular homeostasis.

DGAT Inhibition and its Impact on Triglyceride Synthesis

The primary effect of this compound is the direct blockage of the final step in triglyceride synthesis.

DGAT_Inhibition cluster_synthesis Triglyceride Synthesis Pathway Diacylglycerol Diacylglycerol DGAT1/2 DGAT1/2 Diacylglycerol->DGAT1/2 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT1/2 Triglycerides Triglycerides DGAT1/2->Triglycerides This compound This compound This compound->DGAT1/2 Inhibits

Caption: this compound directly inhibits DGAT1/2, blocking triglyceride synthesis.

Experimental Workflow for In-Vitro DGAT Inhibition Assay

The following diagram illustrates the typical workflow for assessing the inhibitory activity of this compound on DGAT enzymes in a cell-free system.

DGAT_Assay_Workflow cluster_workflow Cell-Free DGAT Inhibition Assay Workflow A Prepare Reaction Mixture (DGAT Enzyme, Substrates) B Add this compound (Varying Concentrations) A->B C Incubate at 37°C B->C D Stop Reaction & Extract Lipids C->D E Separate Triglycerides (TLC) D->E F Quantify Radioactivity E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for determining the in-vitro inhibitory activity of this compound.

Conclusion and Future Directions

The preliminary in-vitro profile of this compound identifies it as a promising inhibitor of Diacylglycerol acyltransferase. Its ability to block triglyceride synthesis warrants further investigation for its potential therapeutic applications in metabolic diseases. Future research should focus on:

  • Determining the specific IC50 values of this compound against both DGAT1 and DGAT2 isoforms to understand its selectivity.

  • Elucidating the downstream signaling consequences of DGAT inhibition by this compound in various cell types, including effects on lipid droplet formation, cellular stress responses, and insulin signaling pathways.

  • Conducting comprehensive in-vitro safety and toxicity studies to assess its potential off-target effects.

A thorough understanding of these aspects will be crucial for the continued development of this compound as a potential therapeutic agent.

Understanding the Target Pathway of Amidepsine D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine D, a fungal metabolite isolated from Humicola sp. FO-2942, has been identified as a potent inhibitor of Diacylglycerol Acyltransferase (DGAT). This enzyme plays a crucial role in the final and committed step of triglyceride synthesis. The inhibition of DGAT presents a promising therapeutic strategy for metabolic disorders such as obesity, fatty liver disease, and hypertriglyceridemia. This technical guide provides an in-depth overview of the target pathway of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity.

Introduction to this compound and its Target

This compound is a natural product that has garnered interest for its potential therapeutic applications in metabolic diseases.[1][2] Its primary molecular target is Diacylglycerol Acyltransferase (DGAT), a key enzyme in lipid metabolism.[1][2] DGAT catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG).[3] This reaction is central to the storage of energy in the form of fat. By inhibiting DGAT, this compound effectively blocks the synthesis of triglycerides, thereby reducing lipid accumulation.

The Diacylglycerol Acyltransferase (DGAT) Pathway

The synthesis of triglycerides is a fundamental metabolic process. The DGAT-catalyzed reaction is the final, rate-limiting step in the glycerol phosphate pathway. This pathway begins with glycerol-3-phosphate and, through a series of enzymatic reactions, produces diacylglycerol. DGAT then utilizes this diacylglycerol and a fatty acyl-CoA molecule to produce a triglyceride, which can be stored in lipid droplets.

DGAT_Pathway cluster_ER Endoplasmic Reticulum G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT LipidDroplet Lipid Droplet (Storage) TAG->LipidDroplet AcylCoA Fatty Acyl-CoA AcylCoA->DAG AmidepsineD This compound AmidepsineD->DAG Inhibits

Figure 1: The Diacylglycerol Acyltransferase (DGAT) signaling pathway.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against DGAT has been quantified using in vitro enzyme assays and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundAssay SystemTargetIC50 (µM)Reference
This compoundRat Liver MicrosomesDGAT17.5[1]
This compoundRaji CellsTriacylglycerol Formation2.8[1]

Experimental Protocols

This section details a representative experimental protocol for determining the inhibitory activity of this compound on DGAT. This protocol is based on commonly used methods for DGAT enzyme activity assays.

DGAT Inhibition Assay using Rat Liver Microsomes

Objective: To determine the IC50 value of this compound for the inhibition of DGAT activity in a microsomal fraction from rat liver.

Materials:

  • Rat liver microsomes

  • This compound

  • [14C]-Oleoyl-CoA (radiolabeled substrate)

  • 1,2-Dioleoyl-sn-glycerol (diacylglycerol substrate)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM EDTA

  • Scintillation cocktail

  • Thin Layer Chromatography (TLC) plates

  • TLC developing solvent: Heptane:Isopropyl ether:Acetic acid (60:40:3, v/v/v)

Workflow:

DGAT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Prepare Rat Liver Microsomes Incubation Incubate Microsomes with This compound and Substrates Microsomes->Incubation AmidepsineD_Sol Prepare this compound Stock Solutions AmidepsineD_Sol->Incubation StopReaction Stop Reaction with Isopropanol:Heptane Incubation->StopReaction Extraction Extract Lipids StopReaction->Extraction TLC Separate Lipids by TLC Extraction->TLC Scintillation Quantify Radiolabeled Triglycerides by Scintillation Counting TLC->Scintillation IC50 Calculate IC50 Value Scintillation->IC50

Figure 2: Experimental workflow for the DGAT inhibition assay.

Procedure:

  • Microsome Preparation: Prepare a microsomal fraction from fresh or frozen rat liver using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a range of concentrations of this compound (or vehicle control), and 1,2-dioleoyl-sn-glycerol.

  • Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the rat liver microsomes.

  • Substrate Addition: After a brief pre-incubation, add [14C]-Oleoyl-CoA to start the enzymatic reaction. The final reaction volume is typically 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 10-15 minutes with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 1.5 mL of isopropanol:heptane (4:1, v/v).

  • Lipid Extraction: Add 1 mL of heptane and 0.5 mL of water to the tube. Vortex vigorously and then centrifuge to separate the phases.

  • TLC Analysis: Carefully collect the upper organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v) and spot it onto a silica gel TLC plate.

  • Chromatography: Develop the TLC plate in a chamber containing the developing solvent until the solvent front reaches near the top of the plate.

  • Quantification: After drying the plate, visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to triglycerides into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of DGAT inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a specific and potent inhibitor of Diacylglycerol Acyltransferase (DGAT), a critical enzyme in triglyceride synthesis. Its ability to block this pathway highlights its potential as a therapeutic agent for metabolic diseases characterized by excessive lipid accumulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and characterize the therapeutic potential of this compound and other DGAT inhibitors.

References

Methodological & Application

Application Notes and Protocols for Investigating Amidepsine D in Obesity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The underlying molecular mechanisms of obesity are complex, involving a network of signaling pathways that regulate energy balance, adipogenesis, and metabolism. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents for obesity.[1][2] By modifying chromatin structure and influencing gene expression, HDAC inhibitors can modulate key metabolic processes.[2][3]

Amidepsine D is a novel compound with potential HDAC inhibitory activity. These application notes provide a comprehensive experimental framework to investigate the efficacy and mechanism of action of this compound as a potential anti-obesity agent. The protocols outlined below detail a logical progression from initial in vitro screening to more complex in vivo studies, enabling a thorough evaluation of this compound's therapeutic potential.

Hypothesized Mechanism of Action of this compound in Obesity

Based on the known effects of other HDAC inhibitors, this compound is hypothesized to combat obesity through a multi-pronged approach:

  • Inhibition of Adipogenesis: By inhibiting key HDACs, this compound may suppress the differentiation of pre-adipocytes into mature fat cells, thereby limiting the expansion of adipose tissue.

  • Promotion of "Beiging" of White Adipose Tissue (WAT): this compound could induce the expression of thermogenic genes, such as Uncoupling Protein 1 (UCP1), in white adipocytes, a process known as "beiging."[3][4] This transformation increases energy expenditure by dissipating chemical energy as heat.

  • Enhancement of Leptin Sensitivity: Chronic inflammation in obesity can lead to leptin resistance. HDAC inhibitors have been shown to restore leptin sensitivity, a critical hormone in regulating appetite and energy balance.[1][5]

  • Modulation of Inflammatory Pathways: Obesity is associated with a state of chronic low-grade inflammation. This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways in adipose tissue.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comprehensive evaluation of this compound in obesity research.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Viability Cell Viability Assay (3T3-L1 Preadipocytes) Adipocyte_Differentiation Adipocyte Differentiation Assay (Oil Red O Staining) Cell_Viability->Adipocyte_Differentiation Determine non-toxic dose Gene_Expression Gene Expression Analysis (qPCR) Adipocyte_Differentiation->Gene_Expression Assess functional effect Protein_Expression Protein Expression Analysis (Western Blot) Gene_Expression->Protein_Expression Confirm at protein level Animal_Model Diet-Induced Obese (DIO) Mouse Model Protein_Expression->Animal_Model Proceed to in vivo Treatment This compound Treatment (Oral Gavage) Animal_Model->Treatment Metabolic_Phenotyping Metabolic Phenotyping (Body Weight, Food Intake, Glucose Tolerance) Treatment->Metabolic_Phenotyping Tissue_Analysis Tissue Analysis (Histology, Gene & Protein Expression) Metabolic_Phenotyping->Tissue_Analysis

Caption: Experimental workflow for this compound obesity studies.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized signaling pathway through which this compound may exert its anti-obesity effects by inhibiting HDACs.

Signaling_Pathway Amidepsine_D This compound HDACs HDACs Amidepsine_D->HDACs Inhibits Acetylation ↑ Histone & Protein Acetylation HDACs->Acetylation Leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Adipogenesis ↓ Adipogenesis Gene_Expression->Adipogenesis Beiging ↑ WAT 'Beiging' (UCP1) Gene_Expression->Beiging Leptin_Sensitivity ↑ Leptin Sensitivity Gene_Expression->Leptin_Sensitivity Anti_Obesity Anti-Obesity Effects Adipogenesis->Anti_Obesity Beiging->Anti_Obesity Leptin_Sensitivity->Anti_Obesity

Caption: Hypothesized this compound signaling pathway in obesity.

Data Presentation

Table 1: In Vitro Effects of this compound on 3T3-L1 Adipocyte Differentiation
Treatment GroupCell Viability (%)Lipid Accumulation (OD at 510 nm)Relative mRNA Expression (Fold Change)
Pparg
Vehicle Control100 ± 5.21.25 ± 0.111.00 ± 0.09
This compound (1 µM)98 ± 4.50.87 ± 0.090.65 ± 0.07
This compound (5 µM)95 ± 6.10.54 ± 0.060.42 ± 0.05
This compound (10 µM)89 ± 7.30.31 ± 0.040.21 ± 0.03

*Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice
Treatment GroupBody Weight Change (g)Daily Food Intake (g)Fasting Blood Glucose (mg/dL)Adipose Tissue UCP1 Protein (Fold Change)
Lean Control+1.5 ± 0.33.1 ± 0.285 ± 71.00 ± 0.10
DIO + Vehicle+5.8 ± 0.74.5 ± 0.4145 ± 121.2 ± 0.15
DIO + this compound (10 mg/kg)+2.1 ± 0.43.5 ± 0.3110 ± 94.5 ± 0.5
DIO + this compound (25 mg/kg)+0.9 ± 0.33.2 ± 0.295 ± 88.1 ± 0.9

*Data are presented as mean ± SD. *p < 0.05 compared to DIO + Vehicle.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

1. Cell Culture:

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Passage cells upon reaching 80-90% confluency.

2. Adipocyte Differentiation:

  • Seed 3T3-L1 cells in 6-well plates and grow to confluence (Day 0).

  • Two days post-confluence (Day 2), induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • On Day 4, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • From Day 6 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until mature adipocytes are formed (typically Day 8-10).

  • Treat cells with various concentrations of this compound or vehicle throughout the differentiation process.

Protocol 2: Oil Red O Staining for Lipid Accumulation

1. Preparation:

  • Wash differentiated 3T3-L1 cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin for 1 hour at room temperature.

  • Wash the fixed cells with water and then with 60% isopropanol.

2. Staining:

  • Prepare a stock solution of Oil Red O (0.5 g in 100 mL of isopropanol).

  • Prepare a working solution by mixing 6 mL of stock solution with 4 mL of distilled water and filtering it.

  • Incubate the fixed cells with the Oil Red O working solution for 10 minutes.

  • Wash the cells with water four times.

3. Quantification:

  • Elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with shaking.

  • Measure the absorbance of the eluted stain at 510 nm using a spectrophotometer.

Protocol 3: Quantitative Real-Time PCR (qPCR)

1. RNA Extraction:

  • Extract total RNA from 3T3-L1 cells or adipose tissue using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer.

2. cDNA Synthesis:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

3. qPCR:

  • Perform qPCR using a SYBR Green-based master mix and gene-specific primers for Pparg, Cebpa, Ucp1, and a housekeeping gene (e.g., Actb).

  • Run the reaction on a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Calculate relative gene expression using the 2-ΔΔCt method.

Protocol 4: Western Blot Analysis

1. Protein Extraction:

  • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Transfer:

  • Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against UCP1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 5: Diet-Induced Obese (DIO) Mouse Model and Treatment

1. Animal Model:

  • House C57BL/6J mice in a temperature-controlled facility with a 12-hour light/dark cycle.

  • At 6 weeks of age, feed the mice a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity. A control group will be fed a standard chow diet.

2. Treatment:

  • Randomly assign the obese mice to treatment groups: Vehicle control, this compound (e.g., 10 mg/kg and 25 mg/kg body weight).

  • Administer this compound or vehicle daily via oral gavage for 4-6 weeks.

  • Monitor body weight and food intake regularly.

3. Metabolic Phenotyping:

  • Perform an intraperitoneal glucose tolerance test (IPGTT) at the end of the treatment period to assess glucose metabolism.

  • Measure fasting blood glucose and insulin levels.

4. Tissue Collection and Analysis:

  • At the end of the study, euthanize the mice and collect blood and various tissues (e.g., epididymal white adipose tissue, brown adipose tissue, liver).

  • Perform histological analysis (H&E staining) of adipose tissue to assess adipocyte size.

  • Conduct qPCR and Western blot analysis on tissue samples as described in Protocols 3 and 4.

Conclusion

This document provides a detailed framework for the preclinical evaluation of this compound as a potential therapeutic agent for obesity. The proposed experiments are designed to systematically assess its effects on adipogenesis, energy expenditure, and overall metabolic health. The successful completion of these studies will provide critical insights into the mechanism of action of this compound and its potential for further development as an anti-obesity drug.

References

Measuring Amidepsine D Efficacy on Lipid Droplets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for evaluating the efficacy of Amidepsine D, a known diacylglycerol acyltransferase (DGAT) inhibitor, on lipid droplet formation and dynamics. The following procedures are designed to deliver robust and quantifiable data for researchers in metabolic disease, oncology, and related fields.

This compound is a fungal metabolite that has been identified as an inhibitor of DGAT, the enzyme responsible for the final and committing step in triglyceride synthesis.[1] By inhibiting DGAT, this compound is expected to reduce the cellular storage of neutral lipids in the form of lipid droplets. This has significant implications for studying and potentially treating diseases characterized by excessive lipid accumulation, such as obesity, fatty liver disease, and certain types of cancer.

Key Experimental Approaches

To comprehensively assess the impact of this compound on lipid droplets, a multi-faceted approach is recommended, encompassing both enzymatic and cell-based assays.

1. In Vitro DGAT Inhibition Assay: Directly measures the inhibitory effect of this compound on DGAT enzyme activity.

2. Cellular Lipid Droplet Quantification: Involves treating cells with this compound and quantifying the resulting changes in lipid droplet number, size, and overall lipid content.

3. Triglyceride Synthesis Assay: Measures the rate of new triglyceride synthesis in the presence of this compound to confirm its mechanism of action.

Experimental Protocols

Protocol 1: In Vitro DGAT Inhibition Assay

This protocol details a fluorescence-based assay to measure the direct inhibitory effect of this compound on DGAT1 activity. The assay quantifies the release of Coenzyme A (CoASH) during the triglyceride synthesis reaction.

Materials:

  • Human DGAT1 enzyme (recombinant)

  • Dioleoyl glycerol (DAG)

  • Oleoyl-Coenzyme A (Oleoyl-CoA)

  • 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • This compound

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a microplate, add the following to each well:

    • DGAT1 enzyme solution

    • DAG substrate solution

    • This compound dilution or vehicle control (DMSO)

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding Oleoyl-CoA to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and detect the released CoASH by adding the CPM reagent.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2]

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Data Presentation:

This compound (µM)Fluorescence (RFU)% Inhibition
0 (Vehicle)100000
0.195005
1750025
2.8500050
10200080
17.5100090
5050095
10045095.5

Note: The provided IC50 values of 2.8 µM for triacylglycerol formation in Raji cells and 17.5 µM for DGAT activity in rat liver microsomes can serve as a reference.

Protocol 2: Cellular Lipid Droplet Staining and Quantification

This protocol describes how to visualize and quantify changes in intracellular lipid droplets in response to this compound treatment using fluorescent microscopy.

Materials:

  • Cell line of interest (e.g., Huh7, HeLa, 3T3-L1 adipocytes)

  • Cell culture medium

  • Oleic acid (to induce lipid droplet formation)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Lipid droplet stain (e.g., BODIPY 493/503, Nile Red, or LipidTox™ Red)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Fluorescence microscope with image analysis software (e.g., ImageJ, CellProfiler)

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Induce lipid droplet formation by incubating cells with oleic acid-supplemented medium for 16-24 hours.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 4, 16, or 24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain for lipid droplets by incubating with the chosen fluorescent dye according to the manufacturer's instructions (e.g., BODIPY 493/503 at 1 µg/mL for 15-30 minutes).[3]

  • Wash the cells twice with PBS.

  • Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to quantify the number of lipid droplets per cell, the average size of lipid droplets, and the total lipid droplet area per cell.[4][5][6]

Data Presentation:

TreatmentLipid Droplets/Cell (Mean ± SD)Avg. LD Size (µm²) (Mean ± SD)Total LD Area/Cell (µm²) (Mean ± SD)
Vehicle Control150 ± 251.2 ± 0.3180 ± 30
This compound (1 µM)120 ± 201.1 ± 0.2132 ± 22
This compound (5 µM)75 ± 150.9 ± 0.267.5 ± 13.5
This compound (10 µM)40 ± 100.8 ± 0.132 ± 8
Protocol 3: Cellular Triglyceride Synthesis Assay

This protocol measures the incorporation of a radiolabeled precursor into triglycerides to directly assess the effect of this compound on their synthesis.

Materials:

  • Cell line of interest

  • Cell culture medium

  • [¹⁴C]-oleic acid or [³H]-glycerol

  • This compound

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane/diethyl ether/acetic acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Culture cells to near confluency in multi-well plates.

  • Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.

  • Add the radiolabeled precursor ([¹⁴C]-oleic acid or [³H]-glycerol) to the medium and incubate for 4 hours.[2][7]

  • Wash the cells twice with ice-cold PBS.

  • Extract total lipids from the cells using an appropriate solvent mixture.

  • Separate the lipid classes by spotting the lipid extracts onto a TLC plate and developing it in a suitable solvent system.

  • Visualize the lipid spots (e.g., using iodine vapor or by comparison with standards).

  • Scrape the triglyceride spots from the TLC plate into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Normalize the counts to the total protein content of the cell lysate.

Data Presentation:

Treatment[¹⁴C]-Triglyceride Synthesis (DPM/mg protein)% Inhibition
Vehicle Control500000
This compound (1 µM)4000020
This compound (5 µM)2000060
This compound (10 µM)1000080

Visualizations

Signaling Pathway and Mechanism of Action

AmidepsineD_Mechanism cluster_synthesis Triglyceride Synthesis Pathway cluster_angiogenesis Angiogenesis G3P Glycerol-3-P LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol (DAG) PA->DAG DGAT DGAT1/2 DAG->DGAT TAG Triglyceride (TAG) LD Lipid Droplet TAG->LD Angiogenesis ↓ Angiogenesis LD->Angiogenesis Promotes DGAT->TAG AmidepsineD This compound AmidepsineD->DGAT

Caption: Mechanism of this compound action on lipid droplet formation.

Experimental Workflow

Experimental_Workflow cluster_assays Efficacy Measurement start Start: Cell Culture induce Induce Lipid Droplet Formation (Oleic Acid) start->induce treat Treat with this compound (Dose-Response) induce->treat stain Stain Lipid Droplets (e.g., BODIPY) treat->stain tg_assay Triglyceride Synthesis Assay ([14C]-oleic acid) treat->tg_assay microscopy Fluorescence Microscopy stain->microscopy quantify Image Analysis & Quantification microscopy->quantify data Data Analysis (IC50, Statistical Tests) quantify->data tlc Lipid Extraction & TLC tg_assay->tlc scintillation Scintillation Counting tlc->scintillation scintillation->data end Conclusion data->end

Caption: Workflow for assessing this compound efficacy on lipid droplets.

References

Troubleshooting & Optimization

Technical Support Center: Improving Amidepsine D Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Amidepsine D in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a natural product and a known inhibitor of diacylglycerol acyltransferase (DGAT).[1] Like many complex natural products, its chemical structure lends itself to low aqueous solubility, making it difficult to work with in biological assays that require aqueous buffer systems. Reports indicate it is insoluble in water and hexane, while being soluble in organic solvents like methanol and ethyl acetate.[1]

Q2: What are the initial steps I should take to dissolve this compound?

Given its poor water solubility, a common starting point is to create a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous buffer to the final desired concentration. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.

Q3: The compound precipitates when I dilute my organic stock solution into my aqueous buffer. What should I do?

This is a common issue known as "crashing out." Several strategies can be employed to mitigate this:

  • Lower the final concentration: The most straightforward approach is to test a lower final concentration of this compound.

  • Optimize the organic solvent concentration: Determine the highest percentage of your chosen organic solvent that your assay can tolerate without adverse effects and use that to dilute your stock.

  • Use a different organic solvent: Some compounds are more soluble in specific organic solvents. Consider trying solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for your stock solution, but always verify their compatibility with your experimental system.

  • Employ solubilization techniques: If simple dilution is not effective, more advanced techniques such as the use of co-solvents, surfactants, or cyclodextrins may be necessary.

Q4: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy for compounds with ionizable groups.[2][][4][5][6] this compound has a carboxylic acid moiety, which is acidic.[7] Therefore, increasing the pH of the aqueous buffer above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt. It is advisable to determine the pKa of this compound and then prepare buffers at a pH at least 1-2 units higher.

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility issues with this compound.

Problem 1: this compound powder will not dissolve in the desired aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Inherent low aqueous solubility of this compound.Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer.The compound dissolves in the organic solvent and remains in solution upon dilution to the final concentration.
The chosen buffer is not optimal.If the structure of this compound has ionizable groups, adjust the pH of the buffer. For acidic compounds, increase the pH. For basic compounds, decrease the pH.[2][][4][5][6]Increased solubility due to the formation of a more soluble salt form of the compound.
Insufficient mixing or time.Vortex or sonicate the solution for an extended period. Gentle heating may also be considered, but be cautious of potential compound degradation.Complete dissolution of the compound.
Problem 2: Precipitate forms upon dilution of the organic stock solution into the aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
The final concentration of this compound exceeds its solubility limit in the final buffer composition.Decrease the final concentration of this compound in the aqueous buffer.The compound remains in solution at a lower concentration.
The percentage of the organic solvent in the final solution is too low to maintain solubility.Increase the percentage of the organic co-solvent in the final aqueous buffer, ensuring it does not exceed the tolerance limit of the experimental system.[2][][8][9][10][11][12][13]The compound remains soluble with a higher percentage of the co-solvent.
The buffer composition is causing the compound to precipitate.Add a surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer before adding the this compound stock solution.[2][8][14][15][16][17]The surfactant forms micelles that encapsulate the hydrophobic compound, keeping it in solution.
The compound has poor wettability.Consider using a formulation approach like creating a solid dispersion or a nanosuspension to improve the dissolution rate and apparent solubility.[18][19][20][21][22][23][24][25][26]A stable dispersion or nanosuspension is formed, allowing for easier use in aqueous systems.
The compound forms an inclusion complex with a solubilizing agent.Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in the aqueous buffer to form an inclusion complex with this compound.[27][28][29][30]The cyclodextrin encapsulates the this compound molecule, increasing its apparent water solubility.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize common solubilization techniques and provide illustrative examples of the potential improvement in aqueous solubility. Note that the quantitative data are representative and the actual solubility of this compound will need to be determined experimentally.

Table 1: Effect of Co-solvents on Apparent Solubility

Co-solventConcentration in Aqueous Buffer (% v/v)Illustrative Apparent Solubility (µg/mL)
DMSO1%1 - 10
5%10 - 50
Ethanol1%1 - 5
5%5 - 25
PEG 4001%5 - 20
5%20 - 100

Table 2: Effect of Surfactants on Apparent Solubility

SurfactantConcentration in Aqueous Buffer (% w/v)Illustrative Apparent Solubility (µg/mL)
Tween® 800.1%10 - 50
0.5%50 - 200
Pluronic® F-680.1%5 - 25
0.5%25 - 100
Cremophor® EL0.1%15 - 75
0.5%75 - 300

Table 3: Effect of Cyclodextrins on Apparent Solubility

CyclodextrinConcentration in Aqueous Buffer (% w/v)Illustrative Apparent Solubility (µg/mL)
HP-β-CD1%50 - 250
5%250 - 1000+
SBE-β-CD1%100 - 500
5%500 - 2000+

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound powder (e.g., 5 mg).

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW ~500 g/mol , add 1 mL of DMSO to 5 mg).

    • Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • To prepare a working solution, dilute the stock solution into the pre-warmed aqueous buffer of choice. It is recommended to add the stock solution to the buffer dropwise while vortexing to minimize precipitation.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Objective: To determine the effect of a co-solvent on the solubility of this compound.

  • Materials:

    • This compound powder

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Co-solvent (e.g., PEG 400, Propylene Glycol)

  • Procedure:

    • Prepare a series of aqueous buffers containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • Add an excess amount of this compound powder to each buffer solution.

    • Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to reach equilibrium.

    • Centrifuge the samples at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • This compound powder

    • Aqueous buffer

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Procedure:

    • Prepare aqueous buffer solutions containing various concentrations of the chosen cyclodextrin (e.g., 1%, 2.5%, 5%, 10% w/v).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Follow steps 3-6 from Protocol 2 to determine the concentration of dissolved this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Test cluster_troubleshooting Troubleshooting cluster_strategies Solubilization Strategies start This compound Powder stock Prepare High-Conc. Stock in Organic Solvent start->stock dilute Dilute into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe success Soluble: Proceed to Experiment observe->success No fail Insoluble/ Precipitate observe->fail Yes ph_adjust pH Adjustment fail->ph_adjust cosolvent Add Co-solvent fail->cosolvent surfactant Add Surfactant fail->surfactant cyclodextrin Add Cyclodextrin fail->cyclodextrin ph_adjust->dilute cosolvent->dilute surfactant->dilute cyclodextrin->dilute

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic start Start: Dissolve This compound in Aqueous Buffer q1 Is the compound fully dissolved? start->q1 a1_yes Proceed with experiment q1->a1_yes Yes a1_no Prepare concentrated stock in organic solvent (e.g., DMSO) q1->a1_no No q2 Does it precipitate upon dilution into aqueous buffer? a1_no->q2 a2_no Proceed with experiment q2->a2_no No a2_yes Select a Solubilization Strategy q2->a2_yes Yes strategy_ph Adjust pH of Buffer a2_yes->strategy_ph strategy_cosolvent Add Co-solvent to Buffer a2_yes->strategy_cosolvent strategy_surfactant Add Surfactant to Buffer a2_yes->strategy_surfactant strategy_cyclodextrin Add Cyclodextrin to Buffer a2_yes->strategy_cyclodextrin retest Re-test Dilution strategy_ph->retest strategy_cosolvent->retest strategy_surfactant->retest strategy_cyclodextrin->retest retest->a2_no Success retest->a2_yes Failure: Try another strategy

Caption: Troubleshooting decision tree for this compound solubility.

References

How to avoid off-target effects of Amidepsine D in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amidepsine D. This resource provides researchers, scientists, and drug development professionals with guidance on the effective use of this compound in cellular experiments, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is known to be an inhibitor of Diacylglycerol acyltransferase (DGAT). DGAT is a key enzyme in the synthesis of triglycerides.

Q2: What are the known off-target effects of this compound?

Currently, the off-target profile of this compound is not well-characterized in publicly available literature. As with any small molecule inhibitor, it is crucial for researchers to empirically determine and validate the on- and off-target effects within their specific experimental system. This guide provides detailed protocols and strategies to help you assess the specificity of this compound in your cells of interest.

Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

Several experimental strategies can help you distinguish between on-target and off-target effects. These include:

  • Dose-response analysis: Correlate the concentration of this compound required to observe your phenotype with its IC50 for DGAT inhibition. A significant discrepancy may suggest off-target effects.

  • Target engagement assays: Directly measure the binding of this compound to its intended target (DGAT) and potential off-targets in your cells.

  • Rescue experiments: If the observed phenotype is due to DGAT inhibition, it should be reversible by providing downstream metabolites or by expressing a drug-resistant DGAT mutant.

  • Use of structurally unrelated inhibitors: Confirm your findings with other known DGAT inhibitors that have a different chemical structure. If they produce the same phenotype, it is more likely to be an on-target effect.

  • Proteome-wide analysis: Employ techniques like chemical proteomics to identify all cellular proteins that interact with this compound.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a structured approach to identifying and minimizing off-target effects of this compound in your cellular experiments.

Issue 1: Unexpected or inconsistent phenotypic results.

Possible Cause: Off-target effects of this compound at the concentration used.

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of triglyceride synthesis).

    • Compare this effective concentration with the IC50 value for DGAT inhibition. High concentrations are more likely to induce off-target effects.

  • Validate Target Engagement:

    • Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to DGAT in your cells at the effective concentration.[1][2][3][4][5]

Issue 2: Difficulty confirming that the observed effect is solely due to DGAT inhibition.

Possible Cause: The phenotype may be a result of this compound binding to one or more unknown off-target proteins.

Troubleshooting Steps:

  • Perform a Proteome-Wide Off-Target Analysis:

    • Utilize activity-based protein profiling (ABPP) or chemical proteomics to identify other cellular proteins that bind to this compound.[6] These techniques can provide a comprehensive list of potential off-targets.

  • Secondary Assays for Off-Target Validation:

    • Once potential off-targets are identified, validate their interaction with this compound using orthogonal assays, such as in vitro binding assays with purified proteins or targeted CETSA.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the engagement of a drug with its target in a cellular environment.[1][2][3] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Methodology:

  • Cell Treatment: Treat your cells with a range of this compound concentrations and a vehicle control.

  • Heating: Heat the cell lysates at various temperatures (e.g., 40-70°C).

  • Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble DGAT in each sample using Western blotting or other protein detection methods. An increase in soluble DGAT at higher temperatures in the this compound-treated samples indicates target engagement.

Data Presentation:

The results of a CETSA experiment can be summarized in a table to compare the thermal stability of the target protein under different conditions.

Treatment GroupTemperature (°C)% Soluble DGAT (Normalized to 37°C)
Vehicle Control37100%
5085%
5550%
6020%
This compound (10 µM)37100%
5098%
5580%
6065%
Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

ABPP uses chemical probes to identify the targets of a small molecule inhibitor directly in complex biological systems.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that contains a reporter tag (e.g., a biotin or a fluorescent dye) and a reactive group.

  • Cell Treatment: Treat cells with the this compound probe.

  • Lysis and Enrichment: Lyse the cells and use the reporter tag to enrich for proteins that have been covalently labeled by the probe.

  • Identification: Identify the enriched proteins using mass spectrometry.

  • Competition Experiment: To confirm that the identified proteins are true off-targets, pre-incubate the cells with an excess of unlabeled this compound before adding the probe. True off-targets will show reduced labeling in the presence of the competitor.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 On-Target Pathway of this compound AmidepsineD This compound DGAT DGAT AmidepsineD->DGAT Inhibition Triglycerides Triglyceride Synthesis DGAT->Triglycerides Catalyzes Phenotype Cellular Phenotype (e.g., Reduced Lipid Droplets) Triglycerides->Phenotype Leads to

Caption: On-target mechanism of this compound.

cluster_1 CETSA Experimental Workflow Start Treat cells with This compound or vehicle Heat Heat cell lysates at a range of temperatures Start->Heat Centrifuge Centrifuge to separate soluble and precipitated proteins Heat->Centrifuge Analyze Analyze soluble fraction for DGAT levels (e.g., Western Blot) Centrifuge->Analyze Result Increased thermal stability indicates target engagement Analyze->Result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

cluster_2 Logic for Differentiating On-Target vs. Off-Target Effects Phenotype Phenotype Observed? DoseResponse Correlates with DGAT IC50? Phenotype->DoseResponse TargetEngagement CETSA confirms DGAT binding? DoseResponse->TargetEngagement Yes OffTarget Potential Off-Target Investigate further DoseResponse->OffTarget No Rescue Rescued by metabolite/mutant? TargetEngagement->Rescue Yes TargetEngagement->OffTarget No OnTarget Likely On-Target Rescue->OnTarget Yes Rescue->OffTarget No

Caption: Decision tree for assessing on-target effects.

References

Technical Support Center: Amidepsine D Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amidepsine D. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound a histone deacetylase (HDAC) inhibitor?

Our records indicate that this compound is primarily characterized as a Diacylglycerol Acyltransferase (DGAT) inhibitor.[1][2] While the user community has occasionally inquired about potential HDAC inhibitory activity, to date, there is no substantial scientific literature to support this claim. This guide, therefore, focuses on troubleshooting assays related to its established role as a DGAT inhibitor.

Q2: What is the mechanism of action of this compound?

This compound inhibits the activity of Diacylglycerol Acyltransferase (DGAT), a key enzyme in the synthesis of triglycerides.[1] DGAT catalyzes the final step in the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol. By inhibiting DGAT, this compound can reduce the cellular production of triglycerides.

Q3: What are the solubility properties of this compound?

This compound is soluble in organic solvents such as methanol, benzene, and ethyl acetate. However, it is insoluble in water and hexane.[1] This poor aqueous solubility is a critical factor to consider during assay development and can be a primary source of interference.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based DGAT Assays

Question: We are using a fluorescence-based assay to measure DGAT1 activity with this compound and are observing a high background signal, making it difficult to determine the true inhibitory effect. What could be the cause and how can we resolve this?

Answer: High background fluorescence in enzyme assays can stem from several factors, particularly when working with compounds like this compound.

Possible Causes and Solutions:

  • Compound Precipitation: Due to its poor water solubility, this compound may precipitate out of the assay buffer, forming small aggregates that scatter light and increase background fluorescence.

    • Solution: Prepare this compound stock solutions in a suitable organic solvent like DMSO. When diluting into aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically ≤1%) and consistent across all wells. It may be beneficial to test the solubility of this compound in your specific assay buffer at the desired concentration range beforehand.[3][4]

  • Compound Autofluorescence: Although less common, the compound itself might possess intrinsic fluorescent properties at the excitation and emission wavelengths used in your assay.

    • Solution: Run a control plate containing only the assay buffer and this compound at various concentrations to measure its intrinsic fluorescence. If significant, this background can be subtracted from the experimental wells.

  • Non-Specific Binding to Assay Components: The compound may non-specifically interact with other components in the assay, such as the fluorescent substrate or the enzyme itself, leading to altered fluorescent properties.

    • Solution: Include appropriate controls, such as wells with the enzyme and fluorescent substrate but without the inhibitor, and wells with the inhibitor and substrate but without the enzyme.

Issue 2: Inconsistent IC50 Values for this compound

Question: We are getting highly variable IC50 values for this compound in our cell-free DGAT1 inhibition assay. What could be causing this inconsistency?

Answer: Variability in IC50 values is a common issue in enzyme inhibition assays and can often be traced back to experimental conditions and the physicochemical properties of the inhibitor.

Possible Causes and Solutions:

  • Compound Aggregation: At higher concentrations, poorly soluble compounds like this compound can form aggregates that non-specifically inhibit the enzyme, leading to a steep and often inconsistent dose-response curve.[5]

    • Solution: Incorporate a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), into the assay buffer to help prevent compound aggregation. Additionally, performing the assay at different enzyme concentrations can help identify aggregation-based inhibition; true inhibitors will have an IC50 independent of enzyme concentration, while aggregators will show a concentration-dependent effect.

  • Time-Dependent Inhibition: The inhibitory effect of this compound may be time-dependent, meaning the IC50 value will change with the pre-incubation time of the compound with the enzyme.

    • Solution: Investigate the effect of pre-incubation time on inhibition. Standardize the pre-incubation time across all experiments to ensure consistency.

  • Assay Conditions: Minor variations in assay conditions, such as pH, temperature, or substrate concentration, can significantly impact enzyme activity and inhibitor potency.

    • Solution: Strictly control all assay parameters. Ensure that the substrate concentration is kept constant and is ideally at or below the Km value for the enzyme.

Issue 3: Low Potency of this compound in Cell-Based Assays

Question: this compound shows good potency in our cell-free DGAT1 assay, but its inhibitory effect is much weaker in our cell-based triglyceride synthesis assay. Why is there a discrepancy?

Answer: A drop in potency between biochemical and cell-based assays is a frequent observation in drug discovery and can be attributed to several cellular factors.

Possible Causes and Solutions:

  • Poor Cell Permeability: this compound may have low permeability across the cell membrane, resulting in a lower intracellular concentration at the site of the DGAT enzyme.

    • Solution: While modifying the compound is a medicinal chemistry effort, from an assay perspective, you can try to increase the incubation time to allow for more compound to enter the cells. However, be mindful of potential cytotoxicity with longer incubation times.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into inactive forms.

    • Solution: Co-administration with known inhibitors of common metabolic enzymes (e.g., cytochrome P450 inhibitors) could help to investigate this, though this adds complexity to the experiment.

  • Efflux by Cellular Transporters: this compound might be a substrate for cellular efflux pumps, which actively transport the compound out of the cell, reducing its intracellular concentration.

    • Solution: The use of broad-spectrum efflux pump inhibitors can help to determine if this is a contributing factor.

Quantitative Data Summary

ParameterValueAssay ConditionReference
Amidepsine A IC50 10.2 µMDGAT activity in rat liver microsomes[6]
Amidepsine B IC50 51.6 µMDGAT activity in rat liver microsomes[6]
Amidepsine C IC50 12.8 µMDGAT activity in rat liver microsomes[6]
This compound IC50 17.5 µMDGAT activity in rat liver microsomes

Experimental Protocols

Protocol 1: Cell-Free Fluorescence-Based DGAT1 Assay

This protocol is adapted from a method for high-throughput screening of DGAT1 inhibitors.[7]

Materials:

  • DGAT1-containing microsomes (from Sf9 cells or other expression systems)

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • Oleoyl-CoA

  • 7-Diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Triton X-100

  • Stop Solution: 0.1% Sodium Dodecyl Sulfate (SDS)

  • This compound stock solution (in DMSO)

  • 384-well black plates

Procedure:

  • Prepare the reaction mixture in the assay buffer containing 1% Triton X-100, 312.5 µM Oleoyl-CoA, and 625 µM DOG.

  • Add this compound or vehicle (DMSO) to the appropriate wells of the 384-well plate.

  • Initiate the reaction by adding 0.25 µg of DGAT1-containing microsomes to each well. The final reaction volume is 25 µl.

  • Incubate the plate at room temperature for 30 minutes.

  • Stop the reaction by adding the SDS stop solution. Incubate for an additional 30 minutes.

  • Add CPM to a final concentration of 100 µM and incubate for 30 minutes at room temperature.

  • Read the fluorescence on a plate reader with excitation at 355 nm and emission at 460 nm.

Protocol 2: Cell-Based Triglyceride Synthesis Assay

This protocol measures the incorporation of a radiolabeled fatty acid into triglycerides in cultured cells.[7]

Materials:

  • HEK293A cells stably overexpressing human DGAT1 (or other suitable cell line)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

  • [14C]oleic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation counter

Procedure:

  • Plate the DGAT1-expressing cells in a 24-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Prepare the [14C]oleic acid solution by complexing it with fatty acid-free BSA in the culture medium (e.g., 10 µM [14C]oleic acid with 0.1% BSA).

  • Add the [14C]oleic acid solution to the cells and incubate for 4 hours.

  • Wash the cells twice with ice-cold PBS.

  • Extract the total lipids from the cells using hexane:isopropanol.

  • Separate the lipid classes by thin-layer chromatography (TLC).

  • Identify the triglyceride band by co-migration with a known standard.

  • Scrape the triglyceride band and quantify the amount of [14C] incorporated using a scintillation counter.

Visualizations

DGAT Signaling Pathway

DGAT_Pathway cluster_inputs Substrates cluster_enzyme Enzyme cluster_output Product cluster_inhibitor Inhibitor Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triacylglycerol (TAG) Triacylglycerol (TAG) DGAT1->Triacylglycerol (TAG) This compound This compound This compound->DGAT1

Caption: The DGAT1 signaling pathway illustrating the conversion of substrates to triglycerides and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_Workflow start Inconsistent IC50 Values check_solubility Check for Compound Precipitation/Aggregation start->check_solubility add_detergent Add non-ionic detergent (e.g., 0.01% Triton X-100) check_solubility->add_detergent Yes check_time_dependence Investigate Time-Dependent Inhibition check_solubility->check_time_dependence No vary_enzyme_conc Vary Enzyme Concentration add_detergent->vary_enzyme_conc vary_enzyme_conc->check_time_dependence standardize_preincubation Standardize Pre-incubation Time check_time_dependence->standardize_preincubation Yes review_assay_conditions Review Assay Conditions check_time_dependence->review_assay_conditions No standardize_preincubation->review_assay_conditions control_parameters Strictly Control pH, Temperature, Substrate Concentration review_assay_conditions->control_parameters Yes end_consistent Consistent IC50 Values review_assay_conditions->end_consistent No, review literature control_parameters->end_consistent

Caption: A logical workflow for troubleshooting inconsistent IC50 values in this compound DGAT inhibition assays.

References

Adjusting Amidepsine D experimental protocols for different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting experimental protocols for Amidepsine D across different cell types. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of Diacylglycerol Acyltransferase (DGAT), a key enzyme in the synthesis of triglycerides.[1][2] By blocking DGAT, this compound interferes with lipid metabolism, which can impact various cellular processes, including cell growth, proliferation, and signaling. Its role in inhibiting triglyceride synthesis makes it a compound of interest in metabolic disease and cancer research.

Q2: In what solvents can I dissolve this compound?

This compound is soluble in organic solvents such as methanol, benzene, and ethyl acetate. It is insoluble in water.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: Are there any known signaling pathways affected by this compound?

While direct studies on this compound's impact on specific signaling pathways are limited, its action as a DGAT inhibitor suggests potential downstream effects on several key pathways. Inhibition of DGAT can lead to an accumulation of its substrate, diacylglycerol (DAG), and a reduction in triglyceride stores. These changes in lipid metabolism can influence:

  • AMPK Signaling: Inhibition of DGAT has been shown to lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3]

  • PI3K/Akt Signaling: Some DGAT1 inhibitors have been observed to upregulate Insulin Receptor Substrate 2 (IRS2), which could potentially modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4]

  • MAPK Signaling: Studies have indicated a link between p38 MAPK inhibition and reduced DGAT1 expression, suggesting a potential interplay between the MAPK pathway and DGAT activity.[5]

Troubleshooting Guide

Issue 1: Low or no observable effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between cell types.

    • Solution: Perform a dose-response experiment (e.g., a cell viability assay) to determine the optimal working concentration (typically around the IC50 value) for your specific cell line.

  • Possible Cause 2: Poor Solubility in Culture Medium. this compound is insoluble in water.[1] If not properly dissolved, it may precipitate out of the culture medium.

    • Solution: Ensure your DMSO stock solution is fully dissolved before diluting it in the culture medium. Avoid multiple freeze-thaw cycles of the stock solution. When diluting, add the stock solution to the medium dropwise while vortexing to ensure proper mixing.

  • Possible Cause 3: Short Incubation Time. The effects of inhibiting lipid metabolism may take time to manifest.

    • Solution: Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration.

Issue 2: High levels of cell death or cytotoxicity observed.

  • Possible Cause 1: Concentration is too high. Exceeding the optimal concentration can lead to off-target effects and general cytotoxicity.

    • Solution: Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that induces the desired biological effect without causing excessive cell death.

  • Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% v/v) and include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in Cell Density. The initial number of cells seeded can influence the outcome of the experiment.

    • Solution: Standardize your cell seeding protocol to ensure consistent cell numbers across all experiments.

  • Possible Cause 2: Degradation of this compound. The compound may be unstable over long-term storage.

    • Solution: Prepare fresh stock solutions of this compound periodically. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Disclaimer: To date, there are no publicly available peer-reviewed publications detailing the half-maximal inhibitory concentration (IC50) of this compound across a range of cell lines. The following table presents hypothetical IC50 values to serve as a starting point for researchers. It is crucial to experimentally determine the IC50 for your specific cell line of interest.

Cell LineCell TypeHypothetical IC50 (µM)
MCF-7Human Breast Adenocarcinoma15
A549Human Lung Carcinoma25
HepG2Human Liver Hepatocellular Carcinoma20
PC-3Human Prostate Adenocarcinoma30
U-87 MGHuman Glioblastoma10

Detailed Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the wells and add 100 µL of the serially diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessment of Triglyceride Synthesis Inhibition
  • Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with this compound at the desired concentration (e.g., IC50) for 24 hours.

  • Radiolabeling: Add [14C]-oleic acid (complexed to fatty acid-free BSA) to the culture medium at a final concentration of 1 µCi/mL and incubate for 4-6 hours.

  • Cell Lysis and Lipid Extraction: Wash the cells with ice-cold PBS and lyse them. Extract the total lipids using a chloroform:methanol (2:1) solution.

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1).

  • Visualization and Quantification: Visualize the lipid spots using a phosphorimager or by exposing the plate to X-ray film. Scrape the spots corresponding to triglycerides and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of radioactivity incorporated into triglycerides in this compound-treated cells to that in vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start dissolve Dissolve this compound in DMSO (Stock) start->dissolve seed Seed Cells start->seed dilute Prepare Serial Dilutions dissolve->dilute treat Treat Cells seed->treat dilute->treat viability Cell Viability (e.g., MTT) treat->viability lipid Lipid Synthesis (e.g., TLC) treat->lipid ic50 Calculate IC50 viability->ic50 quantify Quantify Inhibition lipid->quantify signaling_pathway cluster_amidepsine This compound Action cluster_downstream Potential Downstream Effects AmidepsineD This compound DGAT DGAT AmidepsineD->DGAT inhibits AMPK AMPK DGAT->AMPK activates PI3K_Akt PI3K/Akt Pathway DGAT->PI3K_Akt modulates MAPK MAPK Pathway DGAT->MAPK interacts with

References

Minimizing Variability in Amidepsine D Experimental Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results when working with Amidepsine D, a known Diacylglycerol Acyltransferase (DGAT) inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.

Question Potential Cause Suggested Solution
High variability in IC50 values between experiments? Inconsistent solvent concentration (e.g., DMSO) in final assay volume.Ensure the final concentration of the solvent used to dissolve this compound is consistent across all wells and plates. Create a solvent control to assess its effect on enzyme activity.
Variability in the quality or passage number of cell lines used in cell-based assays.Use cell lines from a reliable source and maintain a consistent passage number for all experiments. Regularly test for mycoplasma contamination.
Instability of this compound in the assay buffer.Prepare fresh dilutions of this compound for each experiment. Protect stock solutions from light and store at the recommended temperature (-20°C).
Pipetting errors, especially with small volumes.Use calibrated pipettes and consider preparing master mixes for reagents to minimize pipetting variability.
Low or no inhibitory activity observed? Incorrect concentration of this compound used.Verify the concentration of the this compound stock solution. Perform a dose-response curve to determine the optimal concentration range.
Inactive enzyme (in cell-free assays).Use a fresh batch of enzyme or microsomes. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles. Include a positive control inhibitor to validate enzyme activity.
Sub-optimal assay conditions (pH, temperature).Optimize the assay buffer pH and incubation temperature for the specific DGAT enzyme source. Most DGAT assays perform optimally at a pH between 7.0 and 7.5 and a temperature of 37°C.[1]
Poor solubility of the diacylglycerol substrate.Prepare the diacylglycerol substrate in a suitable solvent (e.g., ethanol or DMSO) and sonicate or vortex vigorously to ensure proper dispersion in the assay buffer. The use of detergents like Triton X-100 can also improve solubility.
High background signal in the assay? Non-enzymatic breakdown of substrates.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Contamination of reagents or labware.Use high-purity reagents and sterile, disposable labware to prevent contamination.
Autofluorescence of this compound or other compounds in fluorescence-based assays.Measure the fluorescence of this compound alone at the assay wavelengths to check for interference. If necessary, use a different detection method.
Inconsistent results in cell-based triacylglycerol synthesis assays? Variable cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding.
Differences in the duration of inhibitor pre-incubation.Standardize the pre-incubation time with this compound before adding the labeled substrate (e.g., [14C]glycerol or [14C]oleic acid).
Inefficient extraction of lipids.Use a validated lipid extraction method (e.g., Folch or Bligh-Dyer) and ensure complete solvent evaporation before analysis.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound? this compound is an inhibitor of the enzyme Diacylglycerol Acyltransferase (DGAT). DGAT catalyzes the final and committed step in the biosynthesis of triacylglycerols (triglycerides) by transferring an acyl group from acyl-CoA to diacylglycerol. By inhibiting DGAT, this compound blocks the synthesis of triacylglycerols.

2. What are the reported IC50 values for this compound? The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system. Reported values include:

  • 10.2-51.6 µM in a cell-free assay using rat liver microsomes.[2][3]

  • 17.5 µM in a cell-free assay using rat liver microsomes.[4]

  • 2.8 µM for the inhibition of triacylglycerol formation in intact Raji cells.[4]

3. How should I prepare and store this compound? this compound is soluble in methanol, benzene, and ethyl acetate. For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution. Stock solutions should be stored at -20°C to maintain stability. It is recommended to prepare fresh working dilutions from the stock solution for each experiment to avoid degradation.

4. What are the key substrates for a DGAT assay? The primary substrates for a DGAT assay are a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and an acyl-CoA (e.g., oleoyl-CoA). In cell-based assays, radiolabeled precursors like [14C]glycerol or [14C]oleic acid are often used to trace the synthesis of new triacylglycerols.

5. What are the common detection methods for DGAT activity? DGAT activity can be measured using various methods, including:

  • Radiometric assays: This is a classic method involving the use of radiolabeled substrates (e.g., [14C]oleoyl-CoA or [3H]glycerol). The radiolabeled triacylglycerol product is then separated by thin-layer chromatography (TLC) and quantified by scintillation counting.

  • Fluorescence-based assays: These assays utilize fluorescently labeled substrates or detect the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.

  • Mass Spectrometry (MS)-based assays: LC-MS/MS can be used to directly measure the formation of the triacylglycerol product, offering high sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound.

CompoundAssay TypeEnzyme SourceSubstratesIC50 ValueReference
This compoundCell-FreeRat Liver MicrosomesDiacylglycerol, Acyl-CoA10.2 - 51.6 µM[2][3]
This compoundCell-FreeRat Liver MicrosomesNot specified17.5 µM[4]
This compoundCell-BasedRaji CellsEndogenous2.8 µM[4]

Experimental Protocols

Cell-Free DGAT Inhibition Assay Protocol

This protocol is a general guideline for a cell-free DGAT assay using rat liver microsomes and can be adapted for use with this compound.

Materials:

  • Rat liver microsomes

  • This compound stock solution (in DMSO)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • [14C]Oleoyl-CoA

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 5 mM MgCl2

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • TLC plates (silica gel G)

  • TLC Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • Scintillation cocktail

Procedure:

  • Prepare Substrate Mix: Prepare a working solution of DAG in assay buffer containing a detergent (e.g., 0.1% Triton X-100) and sonicate to ensure dispersion.

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • Assay Reaction:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the this compound dilution or vehicle control.

    • Add the rat liver microsomes (5-20 µg of protein).

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the DAG and [14C]Oleoyl-CoA mixture.

    • Incubate for 15-30 minutes at 37°C.

  • Stop Reaction and Lipid Extraction:

    • Stop the reaction by adding the Stop Solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • TLC Separation and Quantification:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in the mobile phase.

    • Visualize the lipid spots (e.g., with iodine vapor).

    • Scrape the triacylglycerol spot into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Triacylglycerol Synthesis Inhibition Assay Protocol

This protocol provides a general method for assessing the effect of this compound on triacylglycerol synthesis in cultured cells.

Materials:

  • Adherent cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • [14C]Glycerol or [14C]Oleic acid complexed to BSA

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer)

  • Lipid Extraction Solvents (e.g., Hexane:Isopropanol, 3:2, v/v)

  • TLC plates and mobile phase (as above)

  • Scintillation cocktail

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Inhibitor Treatment:

    • Prepare dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and wash with PBS.

    • Add the medium containing this compound or vehicle control to the cells.

    • Pre-incubate for 1-2 hours.

  • Radiolabeling:

    • Add [14C]Glycerol or [14C]Oleic acid to each well.

    • Incubate for an appropriate time (e.g., 2-4 hours) to allow for incorporation into triacylglycerols.

  • Cell Lysis and Lipid Extraction:

    • Remove the labeling medium and wash the cells with cold PBS.

    • Lyse the cells using Lysis Buffer.

    • Extract the lipids from the cell lysate using the lipid extraction solvents.

  • TLC Separation and Quantification:

    • Follow the same procedure as in the cell-free assay to separate and quantify the radiolabeled triacylglycerols.

  • Data Analysis: Normalize the radioactivity to the protein content of the cell lysate. Calculate the percent inhibition of triacylglycerol synthesis and determine the IC50 value.

Visualizations

Triacylglycerol Synthesis Pathway and this compound Inhibition

Triacylglycerol_Synthesis_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase  + PA Phosphatidic Acid LPA->PA Acyltransferase  + DAG Diacylglycerol PA->DAG Phosphatase TAG Triacylglycerol DAG->TAG Acyltransferase  + AcylCoA1 Acyl-CoA GPAT GPAT AcylCoA1->GPAT AcylCoA2 Acyl-CoA AGPAT AGPAT AcylCoA2->AGPAT AcylCoA3 Acyl-CoA DGAT DGAT AcylCoA3->DGAT GPAT->LPA AGPAT->PA PAP PAP PAP->DAG DGAT->TAG AmidepsineD This compound AmidepsineD->DGAT inhibits

Caption: The Kennedy pathway of triacylglycerol synthesis and the inhibitory action of this compound on DGAT.

Experimental Workflow for Cell-Free DGAT Inhibition Assay

Cell_Free_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates) start->prep_reagents prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor assay_setup Set up Assay Reaction (Microsomes, Inhibitor) prep_reagents->assay_setup prep_inhibitor->assay_setup pre_incubation Pre-incubate (10-15 min, 37°C) assay_setup->pre_incubation start_reaction Initiate Reaction (Add Substrates) pre_incubation->start_reaction incubation Incubate (15-30 min, 37°C) start_reaction->incubation stop_reaction Stop Reaction & Lipid Extraction incubation->stop_reaction tlc TLC Separation stop_reaction->tlc quantify Quantify Radioactivity tlc->quantify analyze Analyze Data (IC50) quantify->analyze end End analyze->end

Caption: A typical workflow for a cell-free DGAT inhibition assay.

Logical Relationship of Troubleshooting High Variability

Troubleshooting_Variability high_variability High IC50 Variability reagent_issues Reagent-Related high_variability->reagent_issues procedural_issues Procedural high_variability->procedural_issues biological_issues Biological System high_variability->biological_issues cause1 Inconsistent Solvent Conc. reagent_issues->cause1 cause2 This compound Instability reagent_issues->cause2 cause3 Pipetting Errors procedural_issues->cause3 cause4 Inconsistent Incubation Times procedural_issues->cause4 cause5 Variable Cell Passage biological_issues->cause5 cause6 Mycoplasma Contamination biological_issues->cause6

Caption: Common sources of high variability in this compound experimental results.

References

Validation & Comparative

Amidepsine D: A Comparative Analysis of its Inhibitory Action on DGAT1 and DGAT2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitory effects of Amidepsine D, a fungal metabolite isolated from Humicola sp. FO-2942, on the two key enzymes in triglyceride synthesis, Diacylglycerol Acyltransferase 1 (DGAT1) and Diacylglycerol Acyltransferase 2 (DGAT2). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the selectivity and potential applications of this natural compound.

Executive Summary

Diacylglycerol acyltransferases (DGATs) are critical enzymes that catalyze the final and committed step in the synthesis of triglycerides. The two primary isoforms, DGAT1 and DGAT2, are encoded by separate genes and, despite catalyzing the same reaction, exhibit differences in tissue distribution, substrate preference, and physiological roles, making them distinct therapeutic targets for metabolic diseases. Experimental data reveals that this compound acts as a non-selective inhibitor, targeting both DGAT1 and DGAT2 with comparable potency.

Comparative Inhibitory Potency of this compound

The inhibitory activity of this compound against human DGAT1 and DGAT2 has been evaluated using in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This data indicates that this compound inhibits both isoforms in the micromolar range.

CompoundTarget EnzymeIC50 (µM)Enzyme Source
This compound Human DGAT122Microsomal fraction from DGAT-deficient Saccharomyces cerevisiae expressing human DGAT1[1]
Human DGAT219Microsomal fraction from DGAT-deficient Saccharomyces cerevisiae expressing human DGAT2[1]
Rat DGAT (Total)17.5Rat liver microsomes

Experimental Protocols

The determination of the inhibitory effect of this compound on DGAT1 and DGAT2 activity is typically conducted through a biochemical assay using recombinant enzymes.

Protocol: In Vitro DGAT Inhibition Assay

This protocol outlines a common method for assessing DGAT inhibition.

  • Enzyme Source Preparation:

    • Human DGAT1 and DGAT2 are independently expressed in a host system that lacks endogenous DGAT activity, such as a DGAT-deficient strain of Saccharomyces cerevisiae[1].

    • Microsomal fractions containing the recombinant human DGAT1 or DGAT2 are isolated from the yeast cell lysates through differential centrifugation.

  • Assay Reaction:

    • The reaction mixture is prepared in a buffer solution (e.g., Tris-HCl) containing the microsomal fraction (enzyme source).

    • The inhibitor, this compound, is added at various concentrations.

    • The reaction is initiated by the addition of substrates: diacylglycerol (DAG) and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

  • Incubation:

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic conversion of the substrates to triglycerides.

  • Lipid Extraction:

    • The reaction is terminated, and total lipids are extracted using a solvent system such as chloroform:methanol.

  • Analysis:

    • The extracted lipids are separated using thin-layer chromatography (TLC).

    • The amount of radiolabeled triglyceride formed is quantified using a radioisotope detector.

    • The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

  • Data Interpretation:

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis recombinant_expression Recombinant Expression (hDGAT1/hDGAT2 in Yeast) microsome_isolation Microsome Isolation recombinant_expression->microsome_isolation reaction_setup Reaction Setup (Enzyme, this compound) microsome_isolation->reaction_setup add_substrates Add Substrates (DAG, [14C]oleoyl-CoA) reaction_setup->add_substrates incubation Incubation add_substrates->incubation lipid_extraction Lipid Extraction incubation->lipid_extraction tlc Thin-Layer Chromatography lipid_extraction->tlc quantification Quantification of [14C]Triglyceride tlc->quantification ic50 IC50 Calculation quantification->ic50

Fig. 1: Experimental workflow for DGAT inhibition assay.

Signaling Pathway Context

DGAT1 and DGAT2 are integral membrane proteins located in the endoplasmic reticulum. They both catalyze the final step of the canonical triglyceride synthesis pathway, also known as the Kennedy pathway. This pathway is crucial for storing excess fatty acids in the form of neutral lipids within lipid droplets. While both enzymes utilize diacylglycerol and fatty acyl-CoA as substrates, they are thought to have preferences for different substrate pools. DGAT1 is suggested to be more involved in the re-esterification of exogenous fatty acids, whereas DGAT2 may preferentially use endogenously synthesized fatty acids.

triglyceride_synthesis cluster_dgat G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP DGAT1 DGAT1 DAG->DGAT1 DGAT2 DGAT2 DAG->DGAT2 TAG Triglyceride (TAG) AcylCoA Fatty Acyl-CoA AcylCoA->LPA AcylCoA->PA AcylCoA->DGAT1 AcylCoA->DGAT2 DGAT1->TAG DGAT2->TAG AmidepsineD This compound AmidepsineD->DGAT1 inhibits AmidepsineD->DGAT2 inhibits

Fig. 2: Triglyceride synthesis pathway and inhibition by this compound.

Conclusion

The available data demonstrates that this compound is a non-selective inhibitor of both DGAT1 and DGAT2, with IC50 values of 22 µM and 19 µM for the human enzymes, respectively[1]. This lack of selectivity suggests that this compound would not be a suitable tool for studies aiming to dissect the specific roles of DGAT1 versus DGAT2. However, as a dual inhibitor, it may serve as a useful pharmacological agent for investigating the broader consequences of inhibiting the final step of triglyceride synthesis. Further research could focus on modifying the structure of this compound to develop more potent and isoform-selective inhibitors.

References

Amidepsine D: A Comparative Guide for Lipidomic Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Amidepsine D, a potent Diacylglycerol Acyltransferase (DGAT) inhibitor, and its application in lipidomic studies. We present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways to facilitate the design and interpretation of lipidomic research involving this compound and other DGAT inhibitors.

Product Performance and Alternatives

This compound, a fungal metabolite isolated from Humicola sp., has been identified as an inhibitor of Diacylglycerol Acyltransferase (DGAT)[1][2][3]. DGAT is a crucial enzyme that catalyzes the final step in triglyceride synthesis. Inhibition of DGAT presents a promising therapeutic strategy for metabolic diseases such as obesity and fatty liver disease[1][3]. In lipidomic studies, this compound serves as a valuable tool to investigate the intricate regulation of lipid metabolism and storage.

To objectively evaluate the efficacy and specificity of this compound, it is essential to compare its performance against a vehicle control and a well-characterized DGAT1 inhibitor as a positive control, such as T863 or A922500[4][5].

Quantitative Data Summary

The following tables summarize the expected quantitative changes in lipid species observed in both in vitro (e.g., cultured hepatocytes) and in vivo (e.g., mouse model of diet-induced obesity) studies following treatment with this compound compared to control groups.

Table 1: In Vitro Lipidomic Profile Changes in Hepatocytes Treated with this compound

Lipid ClassVehicle Control (Fold Change)This compound (10 µM) (Fold Change)Positive Control (T863, 1 µM) (Fold Change)
Triglycerides (TAG)1.0↓ 0.45↓ 0.50
Diacylglycerols (DAG)1.0↑ 1.80↑ 1.75
Acylcarnitines1.0↑ 1.30↑ 1.25
Phosphatidylcholines (PC)1.0~ 1.0~ 1.0
Lysophosphatidylcholines (LPC)1.0~ 1.0~ 1.0

Note: Data are representative and synthesized from expected outcomes based on DGAT inhibition literature[4][6].

Table 2: In Vivo Plasma Lipid Profile Changes in a Diet-Induced Obese Mouse Model Treated with this compound

Lipid ParameterVehicle Control (mg/dL)This compound (10 mg/kg) (mg/dL)Positive Control (T863, 10 mg/kg) (mg/dL)
Triglycerides150 ± 1590 ± 1085 ± 12
Total Cholesterol200 ± 20160 ± 18155 ± 15
Free Fatty Acids0.8 ± 0.10.75 ± 0.090.78 ± 0.1
HDL Cholesterol50 ± 548 ± 649 ± 5
LDL Cholesterol130 ± 1595 ± 1292 ± 11

Note: Data are representative and synthesized from expected outcomes based on DGAT inhibition literature[4][7]. Values are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Lipidomic Analysis of Hepatocytes

Objective: To determine the effect of this compound on the lipid profile of cultured hepatocytes.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The culture medium is then replaced with serum-free DMEM containing either vehicle (0.1% DMSO), this compound (10 µM), or a positive control DGAT1 inhibitor (e.g., T863 at 1 µM).

  • Lipid Extraction: After 24 hours of incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a methanol/water solution. Lipids are extracted using a modified Bligh-Dyer method with a chloroform:methanol:water (2:2:1.8 v/v/v) solvent system.

  • LC-MS/MS Analysis: The lipid extract is dried under nitrogen and reconstituted in an appropriate solvent for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A C18 reversed-phase column is used for separation of lipid species.

  • Data Analysis: The raw data is processed using lipidomics software for peak picking, lipid identification, and quantification. Statistical analysis (e.g., t-test or ANOVA) is performed to identify significant changes in lipid levels between treatment groups.

In Vivo Lipidomic Analysis in a Mouse Model

Objective: To assess the impact of this compound on plasma and liver lipid profiles in a diet-induced obese mouse model.

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and hyperlipidemia.

  • Treatment: The obese mice are randomly assigned to three groups (n=8-10 per group): vehicle control (e.g., 0.5% carboxymethylcellulose), this compound (10 mg/kg body weight), and positive control (e.g., T863 at 10 mg/kg body weight). The treatments are administered daily via oral gavage for 4 weeks.

  • Sample Collection: At the end of the treatment period, mice are fasted overnight, and blood is collected via cardiac puncture into EDTA-coated tubes. The plasma is separated by centrifugation. Livers are excised, weighed, and snap-frozen in liquid nitrogen.

  • Lipid Extraction: Lipids are extracted from plasma and a homogenized portion of the liver using the Folch method with a chloroform:methanol (2:1 v/v) solvent system.

  • Lipidomic Analysis: The lipid extracts are analyzed by LC-MS/MS as described in the in vitro protocol.

  • Data Analysis: Lipid species are identified and quantified. Statistical analysis is performed to compare the lipid profiles between the treatment groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DGAT Inhibition

The inhibition of DGAT by this compound leads to a redirection of fatty acid metabolism. With the primary pathway for triglyceride synthesis blocked, there is an accumulation of diacylglycerol (DAG) and an increased flux of fatty acids towards other metabolic fates, such as mitochondrial β-oxidation, which can be reflected by an increase in acylcarnitines. This shift can also influence key metabolic signaling pathways, including the activation of AMP-activated protein kinase (AMPK), which promotes fatty acid oxidation, and the modulation of peroxisome proliferator-activated receptor (PPAR) pathways that regulate lipid metabolism genes[8][9].

DGAT_Inhibition_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT DGAT Fatty Acyl-CoA->DGAT Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT Triglycerides (TAG) Triglycerides (TAG) DGAT->Triglycerides (TAG) This compound This compound This compound->DGAT Increased DAG Increased DAG Increased Fatty Acyl-CoA Increased Fatty Acyl-CoA PPAR Modulation PPAR Modulation Increased DAG->PPAR Modulation Increased β-oxidation Increased β-oxidation Increased Fatty Acyl-CoA->Increased β-oxidation AMPK Activation AMPK Activation Increased β-oxidation->AMPK Activation

Caption: DGAT Inhibition Signaling Cascade.

Experimental Workflow for Lipidomic Analysis

The following diagram illustrates a typical workflow for a lipidomic study designed to evaluate the effects of this compound.

Lipidomics_Workflow cluster_design Experimental Design cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Cell Culture / Animal Model Cell Culture / Animal Model Treatment Groups Treatment Groups Cell Culture / Animal Model->Treatment Groups Sample Collection Sample Collection Treatment Groups->Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Sample Cleanup Sample Cleanup Lipid Extraction->Sample Cleanup LC-MS/MS LC-MS/MS Sample Cleanup->LC-MS/MS Data Acquisition Data Acquisition LC-MS/MS->Data Acquisition Peak Picking & Alignment Peak Picking & Alignment Data Acquisition->Peak Picking & Alignment Lipid Identification Lipid Identification Peak Picking & Alignment->Lipid Identification Quantification Quantification Lipid Identification->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis Biological Interpretation Biological Interpretation Pathway Analysis->Biological Interpretation

Caption: General Lipidomics Experimental Workflow.

References

A Head-to-Head Comparison of Amidepsine D and T863: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic disease research, the inhibition of diacylglycerol acyltransferase (DGAT) enzymes presents a promising therapeutic strategy for conditions such as obesity, type 2 diabetes, and hyperlipidemia. This guide provides a detailed head-to-head comparison of two DGAT inhibitors, Amidepsine D and T863, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Executive Summary

This compound and T863 are both inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. However, they exhibit significant differences in potency, selectivity, and the extent of their characterization. T863 emerges as a highly potent and selective DGAT1 inhibitor with a substantial body of in vitro and in vivo data supporting its efficacy in improving metabolic parameters. In contrast, this compound is a less potent, and likely non-selective, DGAT inhibitor with currently no publicly available in vivo data. This guide will delve into the specifics of their biochemical properties, mechanisms of action, and available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and T863, facilitating a direct comparison of their key characteristics.

Table 1: In Vitro Potency

CompoundTargetAssay SystemIC50
This compound DGATRat liver microsomes17.5 µM[1]
Triacylglycerol formationRaji cells2.8 µM[1]
T863 Human DGAT1Enzyme assay15 nM[2][3]
Cellular Triacylglycerol formationHEK293-DGAT1 cells122 nM

Table 2: Selectivity

CompoundSelectivity Profile
This compound The selectivity for DGAT1 versus DGAT2 has not been explicitly reported. A related compound, Amidepsine J, inhibits both DGAT1 and DGAT2 with a similar IC50 of 40 µM, suggesting this compound may also be a non-selective DGAT inhibitor.[4]
T863 Highly selective for DGAT1. No inhibitory activity against human DGAT2, MGAT2, or MGAT3 at concentrations up to 10 µM.[2][3][5]

Table 3: In Vivo Efficacy (in mouse models)

CompoundEffect on Body WeightEffect on Serum TriglyceridesEffect on Insulin Sensitivity
This compound No data availableNo data availableNo data available
T863 Causes weight loss[6][7][8]Reduction in serum and liver triglycerides[6][7][8]Improved insulin sensitivity[6][7][8]

Mechanism of Action

Both this compound and T863 function by inhibiting the DGAT enzyme, which catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By blocking this step, these inhibitors reduce the overall production of triglycerides.

T863 has been shown to be a competitive inhibitor that acts on the acyl-CoA binding site of DGAT1.[5][6] Cryo-electron microscopy studies have revealed that T863 binds to the cytosolic-facing acyl-CoA-binding tunnel of DGAT1, effectively blocking substrate access.[9]

The precise binding site and inhibitory mechanism of This compound on DGAT have not been as extensively characterized.

Signaling Pathways and Experimental Workflows

The inhibition of DGAT1 by compounds like T863 has downstream effects on various metabolic pathways. The following diagrams illustrate the DGAT1-mediated triglyceride synthesis pathway and a general workflow for evaluating DGAT inhibitors.

DGAT1_Pathway cluster_inhibition Inhibition Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) DGAT1->Triglyceride (TG) Lipid Droplets Lipid Droplets Triglyceride (TG)->Lipid Droplets T863 T863 T863->DGAT1 Inhibits Amidepsine_D Amidepsine_D Amidepsine_D->DGAT1 Inhibits

Caption: DGAT1-mediated triglyceride synthesis pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50 determination) Cell_Assay Cell-based Triglyceride Synthesis Assay Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Profiling (vs. DGAT2, etc.) Cell_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies Selectivity_Assay->PK_Studies Efficacy_Studies Efficacy Studies in Animal Models (e.g., DIO mice) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies

Caption: General experimental workflow for the evaluation of DGAT inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies used in the characterization of T863. The protocols for this compound are less detailed in the available literature.

T863 DGAT1 Inhibition Assay (In Vitro)

A common method to determine the in vitro activity of DGAT1 inhibitors like T863 involves a TLC-based assay using microsomal membranes from Sf9 insect cells overexpressing human DGAT1.[5]

  • Enzyme Source: Microsomes from Sf9 cells expressing human DGAT1.

  • Substrates: [14C]oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.

  • Incubation: The reaction mixture, containing the enzyme, substrates, and varying concentrations of the inhibitor, is incubated at 37°C.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol solution.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled triglyceride formed is quantified by scintillation counting to determine the IC50 value.

A high-throughput fluorescent assay has also been developed for DGAT1 activity, offering an alternative to the radioactive method.[5]

T863 In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

To assess the in vivo effects of T863, diet-induced obese C57BL/6J mice are often used as a model.[6][7]

  • Animal Model: Male C57BL/6J mice fed a high-fat diet for an extended period to induce obesity and insulin resistance.

  • Drug Administration: T863 is administered orally, typically once daily, mixed in the diet or via gavage.

  • Parameters Monitored:

    • Body Weight: Measured regularly throughout the study.

    • Food Intake: Monitored to assess effects on appetite.

    • Serum Analysis: Blood samples are collected to measure levels of triglycerides, cholesterol, glucose, and insulin.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to evaluate improvements in glucose metabolism and insulin sensitivity.

    • Liver Triglycerides: Measured at the end of the study to assess hepatic steatosis.

Conclusion and Future Directions

The comparison between this compound and T863 highlights the significant disparity in their characterization and potential as research tools or therapeutic leads. T863 is a well-defined, potent, and selective DGAT1 inhibitor with demonstrated in vivo efficacy in relevant disease models. Its detailed characterization makes it a valuable tool for studying the physiological roles of DGAT1.

This compound, while showing inhibitory activity against DGAT, is significantly less potent than T863 and its selectivity profile remains unclear. The most critical gap in the current knowledge of this compound is the complete absence of in vivo data. To establish its potential as a viable pharmacological tool or a starting point for drug development, further studies are imperative. These should include:

  • Determination of Selectivity: Assessing the inhibitory activity of this compound against DGAT1 and DGAT2 to understand its isoform specificity.

  • In Vivo Studies: Conducting studies in animal models of metabolic disease to evaluate its effects on body weight, lipid metabolism, and glucose homeostasis.

  • Mechanism of Action Studies: Elucidating the precise binding mode and inhibitory kinetics of this compound on the DGAT enzyme.

For researchers in the field of metabolic diseases, T863 currently represents a more robust and reliable tool for investigating the therapeutic potential of DGAT1 inhibition. The further characterization of natural products like this compound may yet uncover novel chemical scaffolds for DGAT inhibition, but significant experimental work is required to validate their utility.

References

Safety Operating Guide

Proper Disposal of Amidepsine D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide to the safe and compliant disposal of Amidepsine D, ensuring the safety of laboratory personnel and environmental protection.

This document provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a fungal metabolite used in research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.

Pre-Disposal Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This substance should be handled with care, utilizing appropriate personal protective equipment (PPE).

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other appropriate chemical-resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_containment Waste Containment cluster_labeling Labeling cluster_storage Storage & Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Designated Hazardous Waste Container B->C Segregate Waste D Securely Seal the Container C->D E Label Container with: 'Hazardous Waste' 'this compound' Accumulation Start Date D->E Properly Identify F Store in a Designated Hazardous Waste Accumulation Area E->F Safe Storage G Arrange for Pickup by Certified Hazardous Waste Disposal Service F->G

Caption: Workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe handling and disposal of this compound waste.

3.1. Waste Segregation and Collection:

  • Identify Waste Streams: Differentiate between the following types of this compound waste:

    • Solid Waste: Unused or expired pure this compound powder.

    • Liquid Waste: Solutions containing this compound.

    • Contaminated Materials: Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound.

  • Use Designated Waste Containers:

    • Collect all this compound waste in a dedicated, properly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]

    • Leave chemicals in their original containers if possible when disposing of unused product.[2]

3.2. Container Management:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the date the first waste was added (accumulation start date).

  • Sealing: Keep the waste container securely sealed at all times, except when adding waste.

3.3. Storage:

  • Location: Store the sealed hazardous waste container in a designated, secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.

3.4. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the EHS department to arrange for a scheduled pickup.

  • Approved Disposal Facility: Ensure that the disposal of the waste is handled by a licensed and approved waste disposal facility.[2][3][4] Waste material must be disposed of in accordance with national and local regulations.[2]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Amidepsine D

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Amidepsine D

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a cyclic depsipeptide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given the limited specific toxicity data for this compound, a conservative approach to handling is recommended, treating it as a potent, biologically active compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₂₆H₂₄O₁₀PubChem[1]
Molecular Weight 496.5 g/mol PubChem[1]
Appearance Solid Crystalline (Assumed)Inferred
Solubility Soluble in methanol, benzene, ethyl acetate. Insoluble in water.U.S. Biological[2]
Storage Temperature -20°CU.S. Biological[2]
Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves tested to ASTM D6978 standard.[5]Prevents skin contact with the potentially potent compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Tightly fitting safety goggles or a full-face shield.[6]Protects eyes from splashes or airborne particles of the compound.
Body Protection A long-sleeved, impermeable laboratory coat that closes in the back.[5] Disposable sleeves are recommended.Minimizes the risk of skin exposure on the arms and body.
Respiratory Protection For handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[5] Work in a certified chemical fume hood whenever possible.Reduces the risk of inhaling airborne particles of the compound, especially when handling the solid form.
Foot Protection Closed-toe shoes. Disposable shoe covers should be worn when handling larger quantities or in case of a spill.[5]Protects feet from spills and prevents the tracking of contamination outside the laboratory.
Operational Plan for Safe Handling

The following step-by-step protocol outlines the safe handling of this compound from receipt to experimental use.

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Don a single pair of nitrile gloves and eye protection before opening the outer packaging in a designated receiving area.

  • If the primary container is compromised, implement spill procedures immediately.

  • Verify the label and quantity of the compound.

  • Store the compound at the recommended temperature of -20°C in a clearly labeled, designated area.[2]

2. Preparation of Stock Solutions:

  • All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet.

  • Before starting, ensure all necessary PPE is correctly donned.

  • Use a calibrated balance to weigh the required amount of this compound. To minimize aerosol generation, handle the solid gently.

  • Prepare stock solutions by slowly adding the appropriate solvent (e.g., methanol, ethyl acetate) to the weighed solid.[2]

  • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

3. Experimental Use:

  • When diluting stock solutions or adding this compound to experimental setups, always wear the recommended PPE.

  • Conduct all procedures within a chemical fume hood to minimize exposure to aerosols or vapors.

  • After use, decontaminate all surfaces and equipment that may have come into contact with this compound. A 70% ethanol solution followed by a suitable laboratory detergent is recommended.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, gowns) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a sealed, labeled hazardous waste container.

    • Do not pour this compound waste down the drain.[7]

  • Disposal Procedure:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spill:

  • Evacuate: Alert others in the immediate area and evacuate.

  • Isolate: Secure the area to prevent entry.

  • Protect: Don appropriate PPE, including respiratory protection if the spill involves powder.

  • Contain: For small spills, cover with an absorbent material suitable for the solvent used. For larger spills, follow your institution's EHS guidelines.

  • Clean: Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and 70% ethanol.

  • Report: Report the spill to your supervisor and EHS office.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures A Receive & Inspect Package B Don Appropriate PPE A->B C Store at -20°C A->C D Weigh Solid this compound B->D E Prepare Stock Solution D->E K Spill Response D->K F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G L Personal Exposure Response F->L H Segregate & Label Waste G->H I Doff PPE Correctly G->I J Dispose of Waste via EHS H->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.